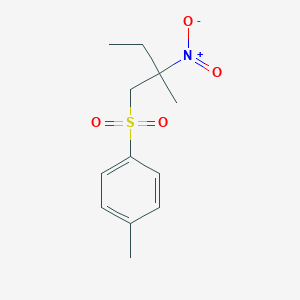
1,4-Naphthoquinone, 3-chloro-2-isopentylamino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This specific derivative has a chlorine atom at the 3-position and an isopentylamino group at the 2-position, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isoamylamine. The reaction is carried out in an anhydrous environment with magnetic stirring at 0°C. The mixture is then concentrated and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, which have significant biological and chemical properties .
Scientific Research Applications
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in treating neurodegenerative diseases and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- involves its ability to act as an oxidizing agent. It can form covalent bonds with nucleophilic agents, interacting with thiol groups of proteins and other nucleophilic amino acid groups. This interaction can lead to the inhibition of various enzymes and pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,4-naphthoquinone
- 2-Amino-3-chloro-1,4-naphthoquinone
- 2-Morpholino-3-chloro-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is unique due to the presence of the isopentylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in scientific research .
Properties
CAS No. |
73816-84-9 |
|---|---|
Molecular Formula |
C15H16ClNO2 |
Molecular Weight |
277.74 g/mol |
IUPAC Name |
2-chloro-3-(3-methylbutylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-9(2)7-8-17-13-12(16)14(18)10-5-3-4-6-11(10)15(13)19/h3-6,9,17H,7-8H2,1-2H3 |
InChI Key |
MSFVNXVDTMJAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


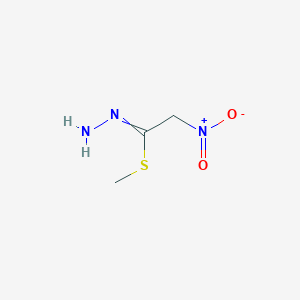


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
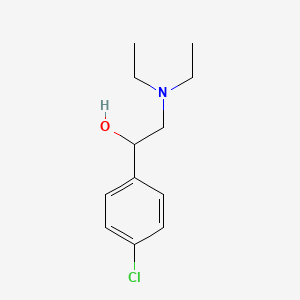
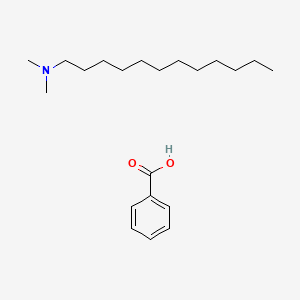
![[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol](/img/structure/B14461631.png)
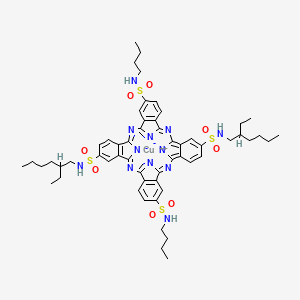
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
